Cas no 25017-08-7 (4'-Chlorovalerophenone)

4'-Chlorovalerophenone is a chlorinated aromatic ketone with the molecular formula C11H13ClO. It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a chlorophenyl group attached to a valerophenone backbone, offering reactivity suitable for further functionalization, such as nucleophilic substitution or reduction. Its well-defined structure and purity make it valuable for research and industrial applications requiring precise chemical transformations. The presence of the chloro substituent enhances its utility in cross-coupling reactions, contributing to its role in the development of complex molecules. Proper handling and storage are recommended due to its reactive nature.
4'-Chlorovalerophenone structure
4'-Chlorovalerophenone structure
Product Name:4'-Chlorovalerophenone
CAS No:25017-08-7
MF:C11H13ClO
MW:196.673322439194
MDL:MFCD00018716
CID:52615
PubChem ID:87558828
Update Time:2025-06-09

4'-Chlorovalerophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chlorophenyl)pentan-1-one
    • 4'-Chlorovalerophenone
    • 4-Chlorovalerophenone
    • 4′-Chlorovalerophenone
    • 4'-chloro-1-phenyl-1-pentanone
    • 4'-Chloropentanophenone
    • 4-chlorophenyl n-butyl ketone
    • p-Chloro valerophenone
    • 1-(4-Chlorophenyl)-1-pentanone
    • p-Chlorovalerophenone
    • 1-Pentanone, 1-(4-chlorophenyl)-
    • 4-Chlorophenyl-1-pentanone
    • NSC76591
    • PubChem10584
    • XMUGWCSIQUJOFA-UHFFFAOYSA-N
    • ST035
    • SBB005774
    • -(4-chlorophenyl)pentan-1-one
    • AM20040014
    • NSC-76591
    • AKOS009157308
    • C2041
    • D71243
    • FT-0618273
    • PS-8260
    • 25017-08-7
    • DTXSID70179717
    • NS00027789
    • S62TTW9MS5
    • CS-W015689
    • MFCD00018716
    • 2,4-Di(tert-Amyl)phenoxyaceticacid
    • NSC 76591
    • SY036871
    • EINECS 246-566-4
    • UNII-S62TTW9MS5
    • SCHEMBL1356249
    • MDL: MFCD00018716
    • Inchi: 1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
    • InChI Key: XMUGWCSIQUJOFA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CCCC)=O

Computed Properties

  • Exact Mass: 196.06500
  • Monoisotopic Mass: 196.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: White to light yellow solid
  • Density: 1.0753 (rough estimate)
  • Melting Point: 29-33 ºC
  • Boiling Point: 156°C/14mmHg(lit.)
  • Flash Point: 30 °C
  • Refractive Index: 1.5364 (estimate)
  • PSA: 17.07000
  • LogP: 3.71290
  • Solubility: Insoluble in water

4'-Chlorovalerophenone Security Information

4'-Chlorovalerophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Chlorovalerophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C133286-10g
4'-Chlorovalerophenone
25017-08-7 ≥96.0%(GC)
10g
¥93.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C133286-250g
4'-Chlorovalerophenone
25017-08-7 ≥96.0%(GC)
250g
¥1488.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C133286-50g
4'-Chlorovalerophenone
25017-08-7 ≥96.0%(GC)
50g
¥372.90 2023-09-03
Apollo Scientific
OR11058-50g
4'-Chlorovalerophenone
25017-08-7 97%
50g
£11.00 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031515-10g
4'-Chlorovalerophenone
25017-08-7 96%
10g
¥113 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031515-250g
4'-Chlorovalerophenone
25017-08-7 96%
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¥1787 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031515-50g
4'-Chlorovalerophenone
25017-08-7 96%
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¥447 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031515-1g
4'-Chlorovalerophenone
25017-08-7 96%
1g
¥56 2024-05-24
TRC
C381910-500mg
4'-Chlorovalerophenone
25017-08-7
500mg
$ 50.00 2022-06-06
TRC
C381910-1g
4'-Chlorovalerophenone
25017-08-7
1g
$ 65.00 2022-06-06

4'-Chlorovalerophenone Production Method

4'-Chlorovalerophenone Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:25017-08-7)
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:25017-08-7)1-Pentanone,1-(4-chlorophenyl)-
Order Number:1600261;sfd15526
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Quantity:Company Customization/200kg
Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
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Amadis Chemical Company Limited
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(CAS:25017-08-7)4'-Chlorovalerophenone
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:02
Price ($):174
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:25017-08-7)4-Chlorovalerophenone
Order Number:LE5522;LE1600261
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
Price ($):discuss personally
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Additional information on 4'-Chlorovalerophenone

Chemical Profile of 4'-Chlorovalerophenone (CAS No. 25017-08-7)

4'-Chlorovalerophenone, identified by the chemical compound identifier CAS No. 25017-08-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a chlorinated valerophenone structure, has garnered attention due to its versatile applications in the development of fine chemicals and biologically active molecules. The unique combination of a chloro substituent and a valerophenone core makes it a valuable precursor for various synthetic pathways, particularly in the synthesis of heterocyclic compounds and pharmacologically relevant scaffolds.

The structural motif of 4'-Chlorovalerophenone encompasses a benzene ring substituted with a chloro group at the para position relative to a carbonyl group linked to a valeroyl side chain. This configuration imparts distinct reactivity patterns, enabling its use in diverse chemical transformations. The chloro group, being an electron-withdrawing moiety, influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. Simultaneously, the presence of the carbonyl group allows for condensation reactions such as Claisen condensation or Michael additions, facilitating the construction of more complex molecular architectures.

In recent years, 4'-Chlorovalerophenone has been extensively explored in the context of drug discovery and development. Its structural framework is reminiscent of several known pharmacophores, prompting researchers to investigate its potential as a lead compound or intermediate in synthesizing novel therapeutic agents. For instance, derivatives of 4'-Chlorovalerophenone have been studied for their antimicrobial and anti-inflammatory properties. The chloro substituent enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.

One notable application of 4'-Chlorovalerophenone lies in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The valerophenone core can be functionalized to mimic ATP-binding pockets in kinases, while the chloro group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with protein residues. Recent studies have demonstrated that 4'-Chlorovalerophenone derivatives exhibit inhibitory activity against various kinases by modulating their catalytic activity through allosteric binding.

The compound's utility extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, 4'-Chlorovalerophenone derivatives have been investigated for their potential as phytotoxic agents or plant growth regulators. The structural features allow for interactions with biological targets in plants, influencing metabolic pathways that affect growth and development. Moreover, in material science, the compound's ability to form coordination complexes with metal ions has been exploited in designing luminescent materials or catalysts.

The synthesis of 4'-Chlorovalerophenone typically involves the chlorination of valerophenone precursors using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Alternative synthetic routes include Friedel-Crafts acylation followed by oxidation and chlorination steps. Advances in catalytic methods have also enabled greener synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions that streamline the introduction of functional groups while minimizing waste.

From an industrial perspective, 4'-Chlorovalerophenone is produced on an industrial scale for applications in specialty chemicals and pharmaceutical intermediates. Quality control measures are stringent to ensure purity and consistency, as impurities can significantly affect downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and monitor reaction progress.

The safety profile of 4'-Chlorovalerophenone is another critical consideration during its handling and application. While not classified as hazardous under standard conditions, appropriate personal protective equipment (PPE) should be used when handling this compound to prevent skin irritation or inhalation exposure. Storage conditions should adhere to standard chemical guidelines to prevent degradation or unwanted side reactions.

Future research directions involving 4'-Chlorovalerophenone may focus on developing more efficient synthetic methodologies and exploring novel derivatives with enhanced biological activity. Computational chemistry approaches are increasingly being employed to predict the properties of potential derivatives before experimental synthesis, accelerating the drug discovery process. Additionally, green chemistry principles are being integrated into synthetic protocols to reduce environmental impact while maintaining high yields and purity standards.

In conclusion,4'-Chlorovalerophenone (CAS No. 25017-08-7) represents a versatile building block with broad applicability across multiple scientific domains. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research, agrochemical development, and material science innovation. As advancements continue in synthetic chemistry and drug discovery,4'-Chlorovalerophenone will undoubtedly remain at the forefront of scientific exploration.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:25017-08-7)
SFD1528
Purity:99%
Quantity:25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:25017-08-7)1-Pentanone,1-(4-chlorophenyl)-
1600261;sfd15526
Purity:98%/99.9%
Quantity:Company Customization/200kg
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